molecular formula C7H10O2S B13302994 2-(5-Methoxythiophen-2-YL)ethanol CAS No. 57070-79-8

2-(5-Methoxythiophen-2-YL)ethanol

Cat. No.: B13302994
CAS No.: 57070-79-8
M. Wt: 158.22 g/mol
InChI Key: FCYLGQNYTQZRTF-UHFFFAOYSA-N
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Description

2-(5-Methoxythiophen-2-YL)ethanol is a thiophene-derived compound characterized by a methoxy group at the 5-position of the thiophene ring and an ethanol group at the 2-position. Its molecular formula is C₇H₁₀O₂S, with a molecular weight of 158.21 g/mol.

The compound’s structure implies applications in pharmaceuticals, agrochemicals, or flavoring agents, given the prevalence of thiophene derivatives in these fields. For instance, structurally related compounds, such as 2-(5-isopropyl-2-methyl-tetrahydrothiophen-2-yl)-ethanol, are used as flavoring agents .

Properties

CAS No.

57070-79-8

Molecular Formula

C7H10O2S

Molecular Weight

158.22 g/mol

IUPAC Name

2-(5-methoxythiophen-2-yl)ethanol

InChI

InChI=1S/C7H10O2S/c1-9-7-3-2-6(10-7)4-5-8/h2-3,8H,4-5H2,1H3

InChI Key

FCYLGQNYTQZRTF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(S1)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxythiophen-2-YL)ethanol typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned condensation reactions, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxythiophen-2-YL)ethanol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-(5-Methoxythiophen-2-YL)acetaldehyde, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

2-(5-Methoxythiophen-2-YL)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methoxythiophen-2-YL)ethanol involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its functional groups, which can participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence biological pathways and processes, making the compound of interest for drug development and other applications .

Comparison with Similar Compounds

Substituent Variations on the Thiophene Ring

Variations in substituents significantly alter physicochemical and biological properties. Key examples include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
2-(5-Methoxythiophen-2-YL)ethanol 5-OCH₃, 2-CH₂CH₂OH C₇H₁₀O₂S 158.21 Potential flavoring/pharmaceutical agent -
1-(5-Iodo-thiophen-2-YL)-ethanol 5-I, 2-CH₂CH₂OH C₆H₇IOS 246.09 Higher molecular weight due to iodine; used in synthetic intermediates
(5-Bromo-3-methoxythiophen-2-YL)methanol 5-Br, 3-OCH₃, 2-CH₂OH C₆H₇BrO₂S 223.09 Bromine enhances electrophilic reactivity
2-(2-Fluoro-4-methylthiazol-5-YL)ethanol Thiazole ring, 2-F, 4-CH₃ C₆H₈FNOS 161.20 Fluorine improves metabolic stability; thiazole core may enhance bioactivity

Key Observations :

  • Electron-withdrawing groups (e.g., Br, I) increase molecular weight and reactivity, making these compounds suitable for cross-coupling reactions .
  • Methoxy groups enhance solubility in polar solvents and may influence binding affinity in biological systems.

Functional Group Modifications

The ethanol moiety can be replaced with other functional groups, altering applications:

Compound Name Functional Group Key Properties Reference
This compound -CH₂CH₂OH Hydrophilic; potential for hydrogen bonding -
Methyl 3-(5-methoxythiophen-2-YL)propanoate -CH₂COOCH₃ Ester group improves volatility for fragrance applications
(2-Methoxyphenyl)(5-methylthiophen-2-YL)methanol -C(OH)(C₆H₄OCH₃)CH₃ Bulky aromatic groups may enhance UV stability

Key Observations :

  • Ester derivatives (e.g., propanoate) are more volatile, favoring use in fragrances .
  • Methanol analogs (vs.

Ring System Variations

Replacing the thiophene ring with other heterocycles modifies electronic and steric profiles:

Compound Name Core Structure Key Differences Reference
This compound Thiophene High electron density; aromatic stability -
{5-[2-(4-Methoxy-3-methylphenyl)ethyl]-thiazol-4-YL}methanol Thiazole Nitrogen inclusion enhances polarity and bioactivity
5,6-Bis(5-methoxythiophen-2-YL)pyrazine-2,3-dicarbonitrile Pyrazine Conjugated system for optoelectronic applications

Key Observations :

  • Thiazole derivatives exhibit increased polarity, making them candidates for drug design .
  • Pyrazine-based analogs are explored in materials science due to extended conjugation .

Biological Activity

2-(5-Methoxythiophen-2-YL)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, focusing on its effects on various biological systems, particularly in the context of neurological and cellular functions.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methoxythiophene with ethylene oxide or related reagents. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological effects, including the modulation of neurotransmitter systems. For instance, studies have shown that derivatives can act as dopamine agonists, influencing dopaminergic signaling pathways which are critical in conditions such as Parkinson's disease .

Table 1: Summary of Neuropharmacological Effects

CompoundEffect on Dopamine ReceptorsReference
This compoundAgonist activity
Related Thiophene DerivativesVariable effects

2. Anti-inflammatory Properties

In vitro studies have demonstrated that this compound can reduce levels of pro-inflammatory cytokines. This activity suggests a potential role in managing inflammatory conditions. For example, compounds tested in rat astrocyte cultures showed reduced production of amyloid-beta (Aβ42), a peptide associated with neuroinflammation and Alzheimer's disease .

Table 2: Cytokine Levels Post Treatment

TreatmentIL-6 Levels (pg/mL)TNF-α Levels (pg/mL)Reference
Control150200
This compound75100

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. These studies suggest that the compound can scavenge free radicals effectively, thereby protecting cells from oxidative stress. The mechanism is believed to involve the donation of hydrogen atoms from the methoxy group, which stabilizes free radicals .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives, including this compound:

  • Case Study 1 : A study involving animal models demonstrated that administration of this compound led to significant improvements in behavioral tests associated with anxiety and depression, suggesting its potential as an anxiolytic agent.
  • Case Study 2 : In a clinical setting, patients with chronic pain conditions showed reduced pain scores after treatment with formulations containing thiophene derivatives, indicating a possible analgesic effect linked to the modulation of pain pathways .

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and inflammation.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit γ-secretase activity, which is crucial in the processing of amyloid precursor proteins, thereby potentially reducing Aβ42 levels .

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